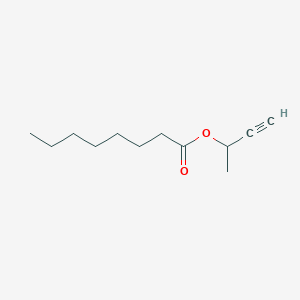![molecular formula C19H23NO B14248484 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- CAS No. 259266-36-9](/img/structure/B14248484.png)
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- can be achieved through various synthetic routes. One common method involves the 1,2-addition of enolate nucleophiles to 6-trimethylsiloxy-2-cyclohexene-1-one, followed by oxidative ring opening and intramolecular Knoevenagel condensation . The reaction conditions typically involve the use of acetic acid as a solvent and sodium periodate as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate.
Reduction: Hydrogenation reactions can reduce the double bonds in the ring structure.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydrotropones, while reduction can yield fully saturated cycloheptanone derivatives .
Applications De Recherche Scientifique
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- involves its interaction with molecular targets and pathways in biological systems. The compound’s aromatic structure allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: 2,4,6-Cycloheptatrien-1-one, a simpler analog with similar aromatic properties.
α-Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, which has an additional hydroxyl group.
β-Isopropyltropolone: 2-Hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one, a derivative with an isopropyl group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
259266-36-9 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[2,6-di(propan-2-yl)anilino]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H23NO/c1-13(2)15-9-8-10-16(14(3)4)19(15)20-17-11-6-5-7-12-18(17)21/h5-14H,1-4H3,(H,20,21) |
Clé InChI |
PTJMCLJPHSVMAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


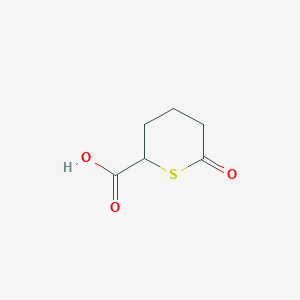
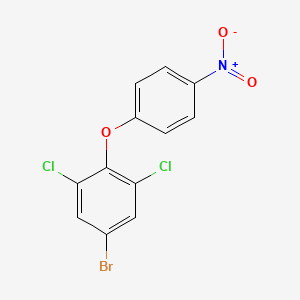
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
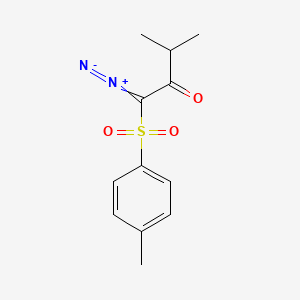
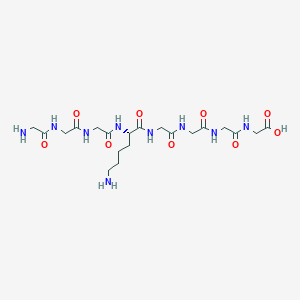
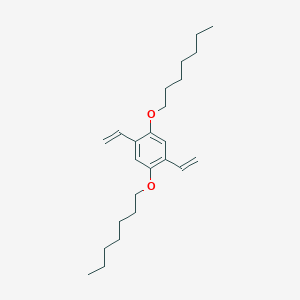
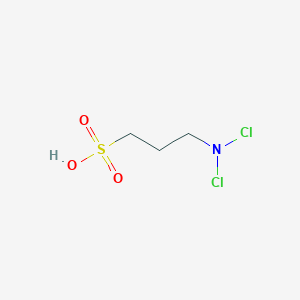
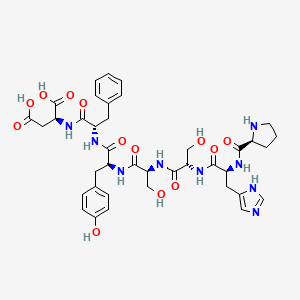
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
